Phenylbiguanide
Overview
Description
Phenylbiguanide is an organic compound with the chemical formula C8H11N5. It is known for its role as a selective agonist of the 5-hydroxytryptamine 3 receptor, which is a type of serotonin receptor. This compound has been extensively studied for its effects on the central nervous system, particularly its ability to trigger dopamine release in the nucleus accumbens of rats .
Mechanism of Action
Target of Action
Phenylbiguanide (PBG) is primarily a 5-HT3 receptor agonist . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the central nervous system. It plays a crucial role in the regulation of neurotransmitters, particularly serotonin, which is involved in a wide range of physiological and psychological processes .
Mode of Action
As a 5-HT3 receptor agonist, PBG binds to these receptors and activates them . This activation triggers a series of biochemical reactions that lead to the release of dopamine, particularly in the nucleus accumbens of the brain . Dopamine is a neurotransmitter that plays a significant role in reward and pleasure centers in the brain .
Biochemical Pathways
The activation of 5-HT3 receptors by PBG leads to an increase in dopamine release . This process involves a complex network of biochemical pathways, including the serotonin and dopamine pathways. The downstream effects of this activation include changes in mood, cognition, and behavior, which are associated with the functions of these neurotransmitters .
Pharmacokinetics
Like other biguanides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, including the central nervous system
Result of Action
The primary molecular effect of PBG is the activation of 5-HT3 receptors, leading to increased dopamine release . On a cellular level, this can result in changes in neuronal activity and neurotransmission. The overall effects of PBG’s action depend on the specific physiological context, but they are generally associated with changes in mood and behavior due to the role of dopamine in these processes .
Biochemical Analysis
Biochemical Properties
Phenylbiguanide interacts with 5-HT3 receptors in the central nervous system . It has been found to trigger dopamine release in the nucleus accumbens of rats
Cellular Effects
This compound influences cell function by interacting with 5-HT3 receptors. This interaction triggers the release of dopamine, a neurotransmitter that plays a crucial role in various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to 5-HT3 receptors. This binding interaction activates the receptor, leading to an increase in dopamine release . The exact mechanism of how this change in dopamine levels affects gene expression is still under study.
Preparation Methods
Phenylbiguanide can be synthesized through various methods. One common synthetic route involves the reaction of 1-phenylbiguanide hydrochloride with ethyl chloroacetate in methanol. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of this compound as a white solid . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Phenylbiguanide undergoes several types of chemical reactions, including:
Scientific Research Applications
Phenylbiguanide has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenylbiguanide is unique compared to other biguanides due to its selective agonist activity on the 5-hydroxytryptamine 3 receptor. Similar compounds include:
Metformin: Widely used in the treatment of type 2 diabetes, metformin is another biguanide but does not have the same receptor selectivity as this compound.
Phenformin: Previously used for diabetes treatment, phenformin has a different safety profile and mechanism of action compared to this compound.
Buformin: Another biguanide derivative used for diabetes treatment, buformin also differs in its pharmacological properties.
This compound’s unique receptor selectivity and its role in neuropharmacology distinguish it from these other biguanides.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-phenylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQCMXFWIMOWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55-57-2 (mono-hydrochloride) | |
Record name | Phenyl biguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90144508 | |
Record name | Phenyl biguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102-02-3 | |
Record name | Phenylbiguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl biguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl biguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbiguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phenylbiguanide?
A1: this compound primarily acts as an agonist at serotonin 5-HT3 receptors. [, , , , ] This interaction triggers a cascade of downstream effects, particularly within the nervous system.
Q2: How does this compound's interaction with 5-HT3 receptors affect the nervous system?
A2: Activation of 5-HT3 receptors by this compound leads to various physiological responses, including:
- Activation of vagal afferent fibers: This activation is crucial in eliciting the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , , ]
- Modulation of acetylcholine release in the cortex: this compound can decrease potassium-evoked acetylcholine release in the rat cortex, highlighting its role in cholinergic neurotransmission. []
- Influence on respiratory rhythm: this compound can induce long-lasting enhancement of rhythmic respiratory activity in turtle brain stems in vitro, suggesting a role in respiratory control mechanisms. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H11N5, and its molecular weight is 177.21 g/mol. []
Q4: What spectroscopic data is available for this compound?
A4: Several spectroscopic techniques have been employed to characterize this compound:
- Nuclear Magnetic Resonance (NMR): 1H NMR studies have provided insights into the interaction of this compound with membrane model systems, revealing its ability to partition across the membrane interface. []
- Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with NMR and elemental analysis, has been used to confirm the hydrolysis product of dicyandiamide during this compound synthesis as guanylurea. []
Q5: How do structural modifications of this compound influence its activity?
A5: Research has shown that modifications to the phenyl ring or the biguanide moiety can significantly impact this compound's affinity for 5-HT3 receptors. [] For instance, incorporating specific substituents found in arylpiperazines (high-affinity 5-HT3 ligands) into this compound can modulate its binding affinity.
Q6: What is known about the pharmacokinetics of this compound?
A6: While detailed pharmacokinetic studies are limited, research indicates that this compound is rapidly metabolized in vivo. [, ] Its administration leads to a rapid onset of action, suggesting efficient distribution to target tissues.
Q7: What in vitro and in vivo models have been used to study this compound?
A7: Researchers have employed a variety of models to investigate this compound's effects:
- Isolated Tissues: Studies on isolated rabbit common carotid arteries revealed that this compound did not induce vasoconstriction or dilation, contrasting with the effects of 2-methyl-5-HT. []
- Cell Cultures: Experiments using NG 108-15 cells (mouse neuroblastoma x rat glioma hybrid) demonstrated that this compound triggers cation permeability via 5-HT3 receptor activation. []
- Animal Models: Studies in anesthetized rats demonstrated this compound's ability to evoke the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , ]
Q8: What is known about the toxicity profile of this compound?
A8: this compound is primarily used as a research tool to study 5-HT3 receptor function. While it is generally considered safe for acute experimental use, detailed toxicological studies on long-term exposure are limited.
Q9: How is this compound used to study the pulmonary chemoreflex?
A9: this compound is a potent activator of pulmonary C-fibers, triggering the pulmonary chemoreflex. [, , ] This reflex, characterized by apnea, bradycardia, and hypotension, is crucial for regulating cardiorespiratory responses.
Q10: What is the role of this compound in understanding cardiac autonomic control?
A10: this compound has been instrumental in dissecting the neural pathways involved in regulating heart rate and blood pressure. [, , , , , ] Studies using this compound have highlighted the complex interplay between sympathetic and parasympathetic nervous systems in cardiovascular control.
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